4-(6-Chloropyrazin-2-yl)benzoic acid is an organic compound belonging to the class of pyrazine derivatives. While its specific source in nature is not identified in the provided literature, it serves as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting the muscarinic acetylcholine receptors and potential anti-HIV agents. []
4-(6-Chloropyrazin-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids, characterized by the presence of a chloropyrazine group attached to the benzene ring. This compound has garnered interest in various scientific fields due to its potential applications in pharmaceuticals and material science.
The compound can be synthesized through various chemical reactions involving chloropyrazine derivatives and benzoic acid. It is not widely available commercially, but can be obtained from specialized chemical suppliers or synthesized in laboratory settings.
4-(6-Chloropyrazin-2-yl)benzoic acid falls under the category of heterocyclic compounds due to the presence of a pyrazine ring. It is classified as a carboxylic acid, which is characterized by the presence of a carboxyl functional group (-COOH).
The synthesis of 4-(6-Chloropyrazin-2-yl)benzoic acid typically involves several key steps:
The synthesis often requires specific conditions, including temperature control and the use of solvents that facilitate the reaction while minimizing side products. Catalysts may also be employed to enhance reaction rates and yields.
The molecular structure of 4-(6-Chloropyrazin-2-yl)benzoic acid can be depicted as follows:
The structure consists of a benzoic acid moiety attached to a chlorinated pyrazine ring, which influences its chemical behavior and interactions.
The compound exhibits specific structural features that are crucial for its reactivity, including:
4-(6-Chloropyrazin-2-yl)benzoic acid can undergo various chemical reactions, including:
These reactions typically require specific reagents and conditions, such as acidic or basic media, temperature control, and sometimes catalysts to facilitate transformations.
The mechanism of action for 4-(6-Chloropyrazin-2-yl)benzoic acid largely depends on its interactions within biological systems or material matrices.
Research into its mechanisms often involves studying binding affinities and reaction kinetics with target molecules or systems.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm structure and purity.
4-(6-Chloropyrazin-2-yl)benzoic acid has potential applications in several fields:
The emergence of 4-(6-chloropyrazin-2-yl)benzoic acid (CAS 1020718-74-4) as a structurally distinctive kinase inhibitor scaffold reflects strategic advances in heterocyclic drug design. This hybrid molecule integrates a 6-chloropyrazine ring linked via a direct carbon-carbon bond to a para-carboxy-substituted benzene, creating a planar, electron-deficient architecture optimized for ATP-competitive kinase inhibition [3]. Its initial identification stemmed from targeted modifications of early pyrazine-based kinase inhibitors like silmitasertib, where researchers sought to overcome metabolic instability and potency limitations by incorporating halogenated pyrazines coupled with carboxylic acid-containing aryl groups [1] [5]. The chlorine atom at the pyrazine 6-position proved critical, serving as a synthetic handle for subsequent derivatization via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the benzoic acid moiety provided essential polar interactions with kinase catalytic domains [1] [8]. Commercial availability (e.g., Pharmint, Amadis Chemical) facilitated its rapid adoption as a versatile building block, accelerating the synthesis of libraries targeting diverse oncokinases [3] [8].
Table 1: Representative Structure-Activity Relationships (SAR) of 4-(6-Chloropyrazin-2-yl)benzoic Acid Derivatives
Modification Site | Structural Change | Impact on Kinase Inhibition | Key Observations |
---|---|---|---|
Pyrazine C6 (Cl position) | Replacement with iPrNH- | Increased CSNK2A potency | Compound 2 (Gingipalli): CSNK2A IC₅₀ = 12 nM [1] |
Replacement with O-iPr (indole) | Improved selectivity over PIM3 | Compound 6c: 30-fold CSNK2A/PIM3 selectivity [1] | |
Benzoic Acid (Position 4) | Esterification (methyl ester) | Abolished Nek2 binding | Loss of key salt bridge/H-bond interactions [6] |
Ortho-methyl substitution | Tolerated in Nek2 inhibitors | Compound 14: Retained Nek2 affinity [6] | |
Linker | Piperidine vs. direct bond | Variable by kinase | Direct bond (e.g., 12) preferred in Nek2; piperidine in some chemotypes [6] |
The Nek2 (NIMA-Related Kinase 2) inhibitory activity of 4-(6-chloropyrazin-2-yl)benzoic acid derivatives exemplifies their significance in modulating cell cycle regulators. Structural biology revealed these compounds bind an unusual inactive conformation of Nek2, characterized by a distinctive "Tyr-down" orientation of Tyr70 within the ATP-binding pocket. This conformational shift creates a unique hydrophobic cavity accommodating the chloropyrazine-benzoic acid scaffold [6]. Key binding interactions include:
Replacement of the benzoic acid with piperidine-4-carboxylic acid (as in HTS hit 2) maintained potency but suffered from poor membrane permeability attributed to high topological polar surface area (TPSA). The direct-linked benzoic acid analogue (12) offered reduced TPSA while preserving key interactions, demonstrating the scaffold’s adaptability [6]. Beyond Nek2, this core structure serves as a starting point for inhibitors targeting other serine/threonine kinases like CK2 (Casein Kinase 2). Here, the 6-chloro position is optimally derivatized with aminoheterocycles (e.g., isopropylaminoindazole), while the benzoic acid at the pyrazine 2-position is essential, showing minimal tolerance for modification beyond ortho-substituents like methyl or methoxy groups [1].
Table 2: Synthetic Routes to 4-(6-Chloropyrazin-2-yl)benzoic Acid and Key Derivatives
Target Compound | Key Synthetic Steps | Intermediates | Reference |
---|---|---|---|
4-(6-Chloropyrazin-2-yl)benzoic acid | Suzuki-Miyaura Coupling: 4-(Carboxymethyl)phenylboronic acid + 2,6-Dichloropyrazine → Methyl ester hydrolysis | Methyl 4-(6-chloropyrazin-2-yl)benzoate | [1] [8] |
Nek2 Inhibitors (e.g., 12) | Ullmann-type coupling: 6-Aminoindazole derivative + 4-Bromobenzoic acid derivative | Bromo-intermediate | [1] |
CSNK2A Inhibitors (e.g., 2, 4b-e) | SNAr on 4-(6-Chloropyrazin-2-yl)benzoic acid intermediate with amines | 4-(6-Chloropyrazin-2-yl)benzoic acid | [1] |
The 4-(6-chloropyrazin-2-yl)benzoic acid scaffold embodies a multipurpose pharmacophore with advantages driving its application across kinase target classes:
The scaffold’s physicochemical profile—moderate log P, sufficient aqueous solubility (via ionization), and capacity for hydrogen bonding—supports cellular activity, as evidenced by NanoBRET assays demonstrating target engagement for derivatives like 2 (CSNK2A IC₅₀ = 12 nM) [1]. Its continued evolution underscores its value in addressing challenges of potency, selectivity, and resistance in kinase drug discovery.
Table 3: Kinase Targets Profiled with 4-(6-Chloropyrazin-2-yl)benzoic Acid-Based Inhibitors
Kinase Target | Inhibitor Example | Potency (IC₅₀ or Kᵢ) | Cellular Activity / Selectivity Notes |
---|---|---|---|
CSNK2A (CK2) | 2 (6-(isopropylamino)indazole deriv.) | 12 nM (enzymatic) | Nanomolar cellular target engagement (NanoBRET); Low selectivity vs PIM3 initially [1] |
7c (o-methoxyaniline deriv.) | Comparable to 2 | >30-fold improved selectivity over PIM3 [1] | |
Nek2 | 12 (Direct benzoic acid) | Submicromolar (e.g., ~0.5-1 µM) | Binds unique inactive "Tyr-down" conformation; Sensitive to Phe148 [6] |
PIM3 | 2 | 18 nM | Co-inhibition with CSNK2A in early leads; Improved selectivity achievable [1] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1